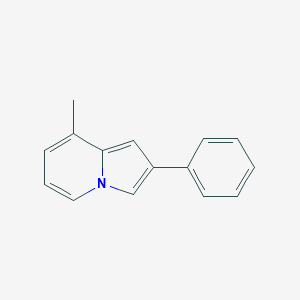

8-Methyl-2-phenylindolizine

Description

Properties

CAS No. |

90456-28-3 |

|---|---|

Molecular Formula |

C15H13N |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

8-methyl-2-phenylindolizine |

InChI |

InChI=1S/C15H13N/c1-12-6-5-9-16-11-14(10-15(12)16)13-7-3-2-4-8-13/h2-11H,1H3 |

InChI Key |

XDRRRLVGEBOGBI-UHFFFAOYSA-N |

SMILES |

CC1=CC=CN2C1=CC(=C2)C3=CC=CC=C3 |

Canonical SMILES |

CC1=CC=CN2C1=CC(=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 8-methyl-2-phenylindolizine exhibit significant antimicrobial properties. A study demonstrated that synthesized derivatives showed enhanced activity against various bacterial strains compared to standard antibiotics like ampicillin and fluconazole .

Case Study: Antimicrobial Efficacy

In a comparative analysis, several indolizine derivatives were tested against Staphylococcus aureus and Escherichia coli. Compounds 8b and 8f showed remarkable antibacterial activity, with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics .

Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer properties. It has been identified as a lead compound for developing new therapeutic agents targeting cancer cells. In vitro studies revealed that certain derivatives exhibited cytotoxic effects against prostate cancer cell lines, indicating potential for further drug development.

Medicinal Chemistry Applications

COX-2 Inhibition Studies

The compound has been evaluated for its ability to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is crucial in inflammation and pain pathways. Some derivatives demonstrated comparable IC50 values to indomethacin, a well-known NSAID, suggesting their potential as anti-inflammatory agents .

Table 2: COX-2 Inhibition IC50 Values

| Compound | IC50 (µM) |

|---|---|

| This compound | 6.71 |

| Indomethacin | 6.84 |

| Celecoxib | 5.92 |

Industrial Applications

Beyond its biological significance, this compound is being explored for its applications in materials science, particularly in the development of dyes and pigments due to its vibrant color properties and stability under various conditions.

Chemical Reactions Analysis

Photooxygenation Reactions

8-Methyl-2-phenylindolizine undergoes singlet oxygen-mediated photooxygenation, with solvent-dependent pathways:

-

In methanol : Forms peroxidic zwitterion intermediates, leading to C3–N bond cleavage and pyrrole ring opening. Products include (E/Z)-3-(2-pyridinyl)-3-benzoylpropenoic acid methyl esters .

-

In acetonitrile : Generates dioxetane intermediates via O–O bond homolysis, yielding oxirane and ethanedione derivatives .

Key Conditions :

| Solvent | Sensitizer | Major Products |

|---|---|---|

| Methanol | Rose Bengal (RB) | Methyl 3-benzoylpropenoates (2 , 3 ) |

| Acetonitrile | Methylene Blue (MB) | 3-(2-Pyridinyl)oxirane-2-carboxaldehyde (6 ), 2-phenylethanedione (5 ) |

Lithiation and Electrophilic Substitution

Directed lithiation at the 5-position enables functionalization:

-

Lithiation : Achieved using n-BuLi/TMEDA in THF at –78°C, followed by warming to –20°C .

-

Electrophilic quenching : Reacts with benzophenone, CO₂, or trimethylsilyl chloride to yield 5-substituted derivatives .

Representative Example :

textReaction: this compound + PhCN → 5-Benzoyl-8-methyl-2-phenylindolizine Yield: 90% (optimized protocol)[7] Conditions: n-BuLi, TMEDA, THF, –78°C → –20°C, 5 hrs

Catalytic Hydrogenation

Under hydrogenation conditions (H₂/Pd-C), the indolizine core undergoes saturation:

-

Product : Octahydroindolizine derivatives (e.g., δ-coniceine analogs) .

-

Selectivity : The methyl and phenyl substituents influence regioselectivity during ring saturation .

Substitution Reactions

The methyl group at position 8 participates in electrophilic substitutions:

-

Halogenation : Chlorination/bromination occurs at the 5-position under mild conditions (Cl₂/FeCl₃ or Br₂/CH₃COOH) .

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 3-position, enhancing antibacterial activity .

Biological Relevance : Nitro-substituted derivatives show anti-tubercular activity (MIC = 4 µg/mL against Mycobacterium tuberculosis H37Rv) .

Oxidative Coupling

Transition metal-catalyzed cross-coupling reactions enable π-extension:

-

Palladium catalysis : Forms fused indolizine-carboxamides with aryl halides .

-

Representative Product : 8-Methyl-N,2-diphenylindolizine-3-carboxamide (3b ), synthesized via oxidative aminocarbonylation .

Spectral Data :

Mechanistic Insights

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares 8-Methyl-2-phenylindolizine with four analogs, highlighting substituent effects on molecular weight, polarity, and reactivity.

Key Observations :

- Substituent Position : The 8-methyl group in this compound contributes to steric stabilization, whereas the 3-nitroso group in its analog introduces electrophilicity, increasing reactivity but raising toxicity concerns .

- Heteroatom Effects : The 8-azaindolizine derivative (with a nitrogen atom in the six-membered ring) exhibits higher polarity and fluorescence compared to the parent indolizine, making it suitable for optical applications .

- Biological Relevance: Quinoline derivatives like 8-(2-Methoxyphenyl)-6-methylquinoline show enhanced bioactivity due to methoxy and benzimidazole substituents, which improve target binding .

Crystallographic and Stability Data

Crystal structures of indolizines (e.g., from Liu et al. 2011) reveal that substituent positioning influences molecular packing. For example, the phenyl group in this compound induces a tilted orientation, reducing π-π stacking interactions and enhancing solubility compared to planar analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.